1-Ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC14728995
Molecular Formula: C10H12N4O2
Molecular Weight: 220.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N4O2 |
|---|---|
| Molecular Weight | 220.23 g/mol |
| IUPAC Name | 1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C10H12N4O2/c1-3-14-5-4-8(12-14)10(15)11-9-6-7(2)16-13-9/h4-6H,3H2,1-2H3,(H,11,13,15) |
| Standard InChI Key | FGVMTEFRGIITMY-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC(=N1)C(=O)NC2=NOC(=C2)C |
Introduction
1-Ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole class, which consists of five-membered heterocyclic rings containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to its unique molecular structure, which features a pyrazole ring connected to an isoxazole ring through a nitrogen atom, with a carboxamide functional group attached at the 3-position of the pyrazole ring.
Synthesis
The synthesis of this compound typically involves several steps under controlled conditions, such as refluxing in organic solvents and the use of catalysts to enhance reaction rates. The specific conditions and reagents may vary depending on the desired yield and purity of the final product.
Analytical Techniques
To confirm the structure and purity of synthesized compounds, techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed.
Comparison with Other Pyrazole Derivatives
Other pyrazole derivatives have been studied extensively for their biological activities. For example, compounds like N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide have shown anti-inflammatory potency and are being explored as 5-lipoxygenase inhibitors .
Data Table: Comparison of Pyrazole Derivatives
| Compound | Molecular Structure Features | Potential Applications |
|---|---|---|
| 1-Ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-3-carboxamide | Pyrazole ring connected to isoxazole ring with carboxamide group | Medicinal chemistry, agrochemicals |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Thiadiazole and benzothiophene rings with cyano group | Anti-inflammatory, 5-LOX inhibitor |
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